

Ethnobotanical Uses of Plants Containing Multiflorin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Multiflorin
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This technical guide provides an in-depth overview of the ethnobotanical uses, phytochemical properties, and pharmacological activities of plants containing **multiflorin**, with a primary focus on **Multiflorin A**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the underlying mechanisms of action.

Introduction to Multiflorin

Multiflorin A is a flavonol glycoside that has been identified as a significant bioactive compound in certain plant species. It is particularly recognized for its purgative properties, which form the basis of its primary ethnobotanical use. Chemically, **multiflorin A** is [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate[1]. This guide will focus on *Rosa multiflora*, the principal plant source of **multiflorin A**.

Botanical Source: *Rosa multiflora*

Rosa multiflora, commonly known as the multiflora rose or Japanese rose, is a species of rose native to East Asia, including China, Japan, and Korea.[2] It is a deciduous shrub that is now considered an invasive species in many other parts of the world. The plant is characterized by its climbing stems with stout, curved thorns and clusters of small, white to pinkish, five-petaled flowers.[3]

The fruits of *Rosa multiflora*, known as hips or "Eijitsu" in Japanese traditional medicine and *Rosae fructus* in pharmacopoeias, are small, red, and contain numerous achenes.^{[2][4]} These fruits are the primary part of the plant utilized for their **multiflorin** content.

Phytochemical investigations have revealed the existence of at least two chemotypes of *Rosa multiflora* based on the presence or absence of **multiflorin A**.^[4]

- Type I: Contains **multiflorin A** and is associated with purgative activity.
- Type II: Lacks **multiflorin A**, and its traditional medicinal efficacy for constipation is diminished.^[4]

Ethnobotanical and Traditional Uses

The primary ethnobotanical application of plants containing **multiflorin A**, specifically the fruits of *Rosa multiflora*, is as a laxative or purgative.

- Traditional Japanese and Chinese Medicine: The dried fruits, *Rosae fructus*, have been clinically used to treat constipation.^{[4][5]}
- Other Traditional Uses of *Rosa multiflora*: While the fruits are primarily used for their laxative effects, other parts of the plant have different traditional applications. The leaves can be used as a poultice for sores, and the root, rich in tannins, is considered astringent and carminative.^{[6][7]} The flowers and leaves are also used in teas for inflammatory conditions and digestive complaints like diarrhea.^[3]

Quantitative Phytochemical Data

The phytochemical composition of *Rosa multiflora* fruits is complex. The presence and concentration of **multiflorin A** are key determinants of the plant's purgative efficacy.

Plant Part	Key Bioactive Compounds	Multiflorin A Presence (Chemotype)	Other Notable Compounds	Reference
Fruits (Hips)	Multiflorin A, Multiflorin B, Quercitrin, Multinoside A	Present (Type I), Absent (Type II)	Vitamin C, Carotenes, Kaempferol, Quercetin	[4] [8] [9]
Flowers	Kaempferol, Quercetin	Not typically reported	Essential oils	[9]
Leaves	Vitamin C	Not reported	Tannins	[2] [6]
Roots	Tannins	Not reported	Not specified	[6] [7]

Pharmacological Activity and Mechanism of Action of Multiflorin A

The primary pharmacological activity of **multiflorin A** is its purgative or laxative effect. Recent studies have elucidated a novel mechanism of action that distinguishes it from conventional laxatives.

Mechanism of Purgative Action:

Multiflorin A induces a laxative effect primarily in the small intestine through a multi-faceted mechanism:[\[10\]](#)[\[11\]](#)

- **Inhibition of Intestinal Glucose Absorption:** **Multiflorin A** downregulates the expression of the sodium-glucose cotransporter 1 (SGLT1). This inhibition of glucose uptake from the intestinal lumen leads to a hyperosmotic environment.
- **Increased Water Secretion:** To balance the osmotic pressure, water is drawn into the intestinal lumen. **Multiflorin A** facilitates this by increasing the expression of aquaporin-3 (AQP3), a water channel protein.
- **Alteration of Intestinal Permeability:** The compound also decreases the expression of tight junction proteins, specifically occludin and claudin-1, which further contributes to changes in

intestinal permeability.

- Modulation of Gut Microbiota: Unabsorbed glucose travels to the large intestine, where it is fermented by the gut microbiota. This leads to an increase in gas and organic acids, which further promotes defecation.

This mechanism of inhibiting glucose absorption represents a promising avenue for the development of novel laxatives.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Extraction and Isolation of Multiflorin A

This protocol describes a general method for the extraction and isolation of **multiflorin A**, a flavonol glycoside, from the fruits of *Rosa multiflora*.

- Plant Material Preparation:
 - Collect mature fruits (hips) of *Rosa multiflora* (Type I chemotype, if known).
 - Air-dry or freeze-dry the fruits to a constant weight.
 - Grind the dried fruits into a fine powder.
- Extraction:
 - Macerate the powdered plant material with 70-95% ethanol or methanol at room temperature for 24-72 hours.[\[12\]](#) Alternatively, use ultrasonication or reflux extraction to improve efficiency.
 - Filter the extract and repeat the extraction process on the plant residue two to three times to ensure complete extraction.
 - Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonol glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
- Isolation and Purification:
 - Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol.[\[13\]](#)
 - Further purify the fractions containing **multiflorin A** using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water, often with a small percentage of formic acid.[\[13\]](#)
 - Monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.
 - Identify the pure compound using spectroscopic methods (NMR, MS).

Bioassay for Purgative Activity (In Vivo)

This protocol outlines a method for assessing the laxative activity of **multiflorin A** or plant extracts containing it in a mouse model.[\[14\]](#)[\[15\]](#)

- Animals:
 - Use healthy adult mice (e.g., ICR or C57BL/6), acclimatized to the laboratory conditions for at least one week.
 - House the animals in cages with mesh bottoms to facilitate fecal collection.
 - Provide free access to standard chow and water.
- Experimental Groups:
 - Control Group: Receives the vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).
 - Test Group(s): Receive different doses of the test substance (e.g., purified **multiflorin A** or *Rosa multiflora* extract) administered orally by gavage.

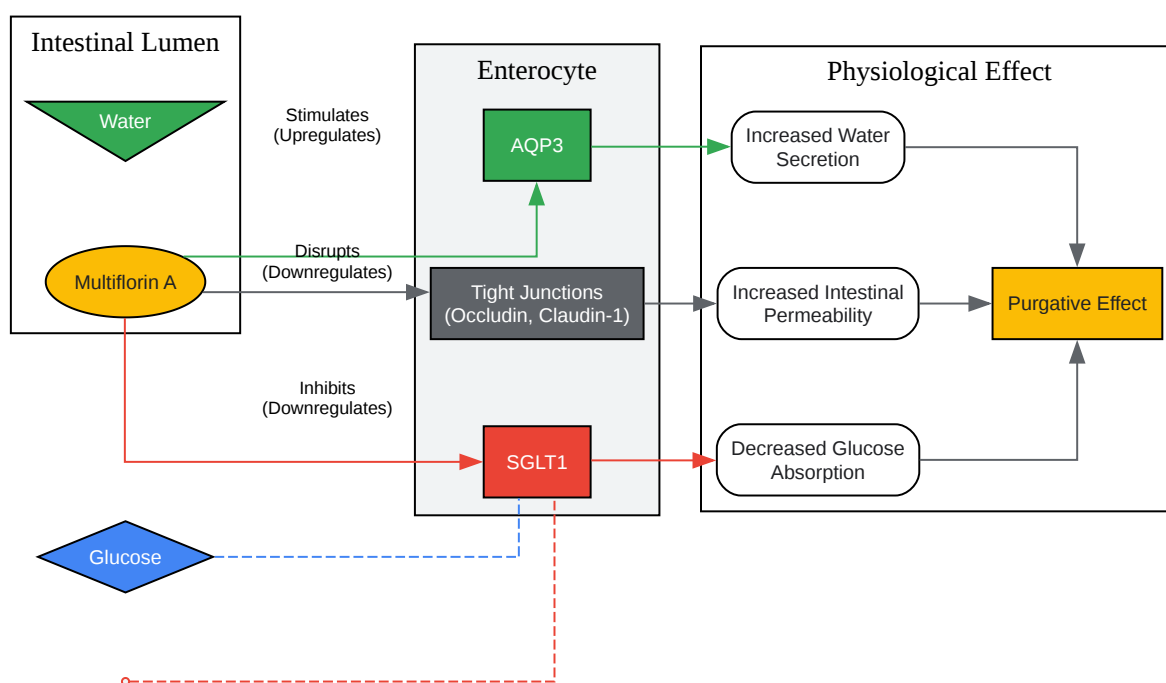
- Positive Control Group: Receives a standard laxative drug such as bisacodyl or lactulose. [\[15\]](#)
- Procedure:
 - Fast the mice for 12-18 hours before the experiment, with free access to water.
 - Administer the vehicle, test substance, or positive control orally.
 - Observe the animals and collect feces at regular intervals (e.g., every 2 hours for 8-12 hours).
- Parameters to be Measured:
 - Total Fecal Weight: Weigh the total amount of feces produced by each group over the observation period.
 - Fecal Water Content: Determine the water content of the collected feces by drying them in an oven at 60°C until a constant weight is achieved.
 - Onset of Diarrhea: Record the time to the first watery or unformed stool.
 - Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., charcoal meal or carmine red) 30 minutes after the test substance administration. Sacrifice the animals after a set time (e.g., 30-60 minutes) and measure the distance traveled by the marker in the small intestine.
- Data Analysis:
 - Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the test groups with the control group.

Signaling Pathways and Molecular Interactions

The purgative effect of **multiflorin A** is a result of its interaction with specific transport proteins and cellular junctions in the intestinal epithelium.

Molecular Targets of Multiflorin A

The diagram below illustrates the key molecular targets and the resulting physiological changes in an intestinal epithelial cell upon exposure to **multiflorin A**.



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Caption: Molecular mechanism of **multiflorin A**'s purgative action in intestinal epithelial cells.

General Intestinal Homeostasis Signaling

The maintenance of the intestinal barrier and epithelial function is regulated by complex signaling pathways. While the direct upstream pathways modulated by **multiflorin A** are still under investigation, understanding the key regulatory networks provides a broader context for its activity. The Wnt and Notch signaling pathways are crucial for intestinal stem cell maintenance and differentiation, which are essential for the continuous renewal of the intestinal epithelium.^{[16][17]} Disruptions in these pathways can lead to various intestinal pathologies.

Conclusion

Multiflorin A, primarily found in the fruits of *Rosa multiflora*, is a potent natural compound with a well-defined ethnobotanical history as a purgative. Its unique mechanism of action, centered on the inhibition of intestinal glucose absorption and modulation of water transport, presents a compelling case for its further investigation in the context of modern drug development for constipation and other gastrointestinal motility disorders. The provided protocols and mechanistic insights serve as a foundational resource for researchers aiming to explore the therapeutic potential of **multiflorin** and related flavonol glycosides.

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